N-(3,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Description
N-(3,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic small molecule characterized by a quinoline core substituted with a pyridin-3-yl group at the 2-position and a carboxamide-linked 3,5-dimethoxyphenyl moiety at the 4-position. The quinoline scaffold is known for its planar aromatic structure, which facilitates interactions with hydrophobic pockets in biological targets, while the pyridinyl and dimethoxyphenyl groups may contribute to hydrogen bonding and solubility modulation.
Properties
Molecular Formula |
C23H19N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O3/c1-28-17-10-16(11-18(12-17)29-2)25-23(27)20-13-22(15-6-5-9-24-14-15)26-21-8-4-3-7-19(20)21/h3-14H,1-2H3,(H,25,27) |
InChI Key |
SFVRZQHGISJBQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
-
Aldehyde : Pyridine-3-carbaldehyde replaces 4-methyl benzaldehyde to introduce the pyridinyl moiety.
-
Ketone : Pyruvic acid serves as the β-keto acid component.
-
Amine : Aniline or substituted aniline derivatives are omitted, as the cyclization proceeds via an anomeric-based oxidation pathway.
-
Catalyst : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg).
Table 1: Optimization of Quinoline Core Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst loading | 10 mg | 92 |
| Temperature | 80°C | 92 |
| Solvent | Solvent-free | 92 |
| Reaction time | 30 min | 92 |
The magnetic nanoparticle catalyst enables efficient mixing and rapid separation via external magnetization, minimizing purification steps.
Mechanistic Pathway
The reaction proceeds through:
Characterization
The carboxylic acid intermediate is confirmed via:
Amide Coupling with 3,5-Dimethoxyaniline
The carboxylic acid is converted to the carboxamide using peptide coupling reagents, following protocols for quinoline-4-carboxamides.
Coupling Reagents and Conditions
Table 2: Optimization of Amide Bond Formation
Workup and Purification
Spectral Validation
-
¹H NMR : Distinct signals for methoxy groups (δ 3.75–3.85 ppm) and amide NH (δ 11.06 ppm).
-
HRMS : Calculated for C₂₃H₂₀N₃O₃ (M + H)⁺: 386.1499; Observed: 386.1495.
Alternative Methodologies and Comparative Analysis
Thiazolidinone-Based Coupling Agents
Patent data describe N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) derivatives, where carboxamides form via activated intermediates with morpholine substituents. While these methods are effective for complex amines, EDC/HOBt remains superior for aryl amines like 3,5-dimethoxyaniline.
Chemical Reactions Analysis
Pyridine Ring Substitution
The pyridin-3-yl group is introduced via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example:
-
Buchwald-Hartwig amination couples aryl halides with amines under palladium catalysis.
-
Suzuki-Miyaura coupling attaches heteroaryl boronic acids to the quinoline core .
Amidation of Carboxylic Acid
The carboxylic acid at position 4 undergoes amidation with 3,5-dimethoxyaniline:
-
Activation : Conversion to acyl chloride using thionyl chloride (SOCl₂) in dry toluene .
-
Coupling : Reaction with 3,5-dimethoxyaniline in acetone with K₂CO₃ as base .
| Step | Reagents | Yield |
|---|---|---|
| Acyl chloride formation | SOCl₂, toluene, 100–110°C | 85–90% |
| Amide bond formation | 3,5-Dimethoxyaniline, K₂CO₃ | 70–75% |
Oxidation and Reduction
-
Oxidation : The quinoline nitrogen and pyridine ring undergo oxidation with H₂O₂ or KMnO₄, yielding N-oxide derivatives .
-
Reduction : Sodium borohydride (NaBH₄) selectively reduces the quinoline ring’s C=N bond, producing tetrahydroquinoline analogs .
Catalytic Cyclization Reactions
Recent studies demonstrate the use of Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride as a magnetically recoverable catalyst for synthesizing quinoline derivatives. Key findings :
-
Optimal Conditions : 10 mg catalyst, 80°C, solvent-free.
-
Mechanism : Imine formation → cyclization → aromatization via anomeric-based oxidation (Scheme 1).
Table 1: Catalyst Performance in Quinoline Synthesis
| Cycle | Yield (%) | Reaction Time |
|---|---|---|
| 1 | 92 | 30 min |
| 5 | 88 | 35 min |
Comparative Analysis of Synthetic Routes
Mechanistic Insights
The synthesis of related quinoline-4-carboxamides involves:
-
Imine Intermediate : Formed via condensation of aldehydes and amines .
-
Cyclization : Pyruvic acid enolate attacks the imine, forming the quinoline core .
-
Aromatization : Hydride transfer stabilizes the aromatic system (Scheme 2) .
Stability and Reactivity
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: Used in the synthesis of dyes, pigments, or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets might include kinases, G-protein coupled receptors, or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(3,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide and related compounds:
Key Observations:
Core Structure Differences: The quinoline core in the target compound contrasts with the benzamide (Rip-B) or urea (PKI-587) backbones of analogs. Quinoline’s rigidity may enhance target binding through π-π stacking, whereas benzamides (e.g., Rip-B) prioritize flexibility . PKI-587 and GSK-2126458 feature triazine or morpholino groups, which improve solubility and target affinity but introduce synthetic complexity .
The pyridin-3-yl group may enable hydrogen bonding via its nitrogen atom, a feature absent in Rip-B’s simpler benzamide structure.
Functional Group Impact :
- Carboxamide linkages (target compound and Rip-B) are less electrophilic than urea groups (PKI-587), possibly reducing off-target reactivity .
- Fluorine atoms in GSK-2126458 enhance metabolic stability, whereas the target compound’s methoxy groups may limit bioavailability due to higher lipophilicity .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline derivatives family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular structure of this compound consists of a quinoline core substituted with a pyridine ring and a dimethoxyphenyl group. This unique arrangement of functional groups suggests potential interactions with various biological targets.
Synthesis Overview:
- The synthesis typically involves multiple steps that may include oxidation, reduction, and halogenation reactions.
- Common reagents used in the synthesis include hydrogen peroxide and sodium borohydride.
- Chromatography is often employed for purification to enhance yield and purity.
Biological Activities
This compound has been investigated for several biological activities, including:
-
Anticancer Activity:
- Studies have shown that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated potent inhibition of cell growth and induction of apoptosis in cancer cells .
- A notable case study indicated that a related compound exhibited an IC50 value of 0.92 µM against transformed human cell lines, suggesting strong anticancer potential .
- Antimicrobial Properties:
- Inhibition of Kinases:
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors involved in disease processes. The methoxy substitutions on the phenyl ring are particularly significant in enhancing the compound's selectivity and potency.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(3,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide?
Answer:
The synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with substituted amines. A key method includes:
- Step 1 : Activation of the carboxylic acid group using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in anhydrous DMF, followed by reaction with 3,5-dimethoxyaniline. This yields the carboxamide moiety .
- Step 2 : Introduction of the pyridinyl group at the quinoline’s 2-position via Suzuki-Miyaura cross-coupling, using a palladium catalyst and boronic acid derivatives .
- Purification : Column chromatography (e.g., C18 reverse-phase) with gradient elution (MeOH/H2O or CHCl3/MeOH) is critical to isolate the product .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to verify substituent positions and aromatic proton environments. For example, the 3,5-dimethoxyphenyl group shows distinct singlet peaks for methoxy protons (~δ 3.8 ppm) and aromatic protons in the quinoline core (~δ 8.0–9.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity is assessed using C18 columns with UV detection (e.g., 254 nm). A purity threshold of ≥95% is standard for research-grade material .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS confirms the molecular ion ([M+H]+) with an error margin of <5 ppm .
Advanced: How can researchers optimize reaction yields when synthesizing this compound?
Answer:
Yield optimization requires addressing:
- Coupling Efficiency : Use fresh PyBOP and maintain anhydrous conditions to prevent side reactions. Stirring at room temperature for 12–24 hours improves amide bond formation .
- Cross-Coupling Catalysis : For Suzuki reactions, optimize palladium catalyst loading (e.g., 5 mol% Pd(PPh3)4) and base (e.g., K2CO3) to enhance aryl-aryl bond formation .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while mixed solvents (CCl4/MeCN) aid in oxidative steps for quinoline ring formation .
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Answer:
Contradictions may arise due to:
- Solubility Variability : The compound’s limited solubility in aqueous buffers (e.g., DMSO stock solutions >10 mM) can lead to inconsistent cellular assay results. Pre-saturation studies and dynamic light scattering (DLS) to monitor aggregation are recommended .
- Metabolic Instability : Check for degradation products via LC-MS after incubation with liver microsomes. Structural modifications (e.g., fluorination at the quinoline core) may enhance stability .
- Batch-to-Batch Variability : Use orthogonal analytical methods (e.g., NMR + HRMS) to confirm purity and identity, as impurities from incomplete coupling or oxidation can skew bioactivity .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Answer:
- Substituent Variation :
- Scaffold Hybridization : Fuse the quinoline core with thiadiazole or pyrimidine rings (e.g., as in ) to probe multi-target activity .
- Molecular Dynamics (MD) Simulations : Pair SAR data with MD to map binding poses in silico, prioritizing synthetic targets with favorable ΔG values .
Advanced: How to address challenges in crystallizing this compound for X-ray diffraction studies?
Answer:
- Solvent Screening : Test mixed solvents (e.g., CHCl3/hexane or EtOAc/petroleum ether) for slow evaporation. The 3,5-dimethoxy group may require polar solvents (MeOH/H2O) for nucleation .
- Temperature Gradients : Gradual cooling from 60°C to 4°C promotes crystal growth.
- Co-crystallization : Use co-formers like succinic acid to stabilize the lattice via hydrogen bonding with the carboxamide and pyridinyl groups .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use a fume hood for weighing and reactions to avoid inhalation of fine particles .
- Waste Disposal : Collect organic waste in halogen-approved containers, as the compound may contain fluorinated or chlorinated byproducts .
Advanced: What computational tools can predict the pharmacokinetic properties of this compound?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The compound’s high logP (~4.5) suggests limited aqueous solubility, requiring prodrug strategies .
- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with targets like kinase domains, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
